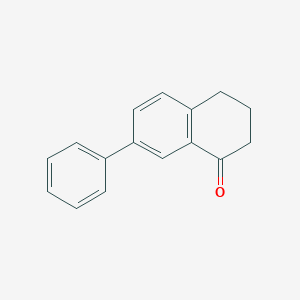

7-Phenyl-1-tetralone

Description

Structure

3D Structure

Properties

CAS No. |

41526-73-2 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

7-phenyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C16H14O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 |

InChI Key |

LAYDBPHWPPZBIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)C1 |

Origin of Product |

United States |

Title Page

Historical Context of Tetralone Chemistry and its Derivatives

The chemistry of tetralones, bicyclic aromatic ketones, has a rich history dating back to the late 19th century. The parent compound, 1-tetralone (B52770), and its isomer, 2-tetralone (B1666913), are derivatives of tetralin, a hydrogenated form of naphthalene (B1677914). hmdb.ca The synthesis of 2-tetralone was first reported in 1893. Foundational to the synthesis of many tetralone derivatives are the Friedel-Crafts reactions, a set of methods developed by Charles Friedel and James Crafts in 1877 to attach substituents to an aromatic ring. wikipedia.org

A classic and enduring method for creating the tetralone core is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid and its derivatives. chegg.commasterorganicchemistry.com This cyclization reaction, often facilitated by reagents like polyphosphoric acid (PPA) or strong acids like methanesulfonic acid, has been a staple in organic synthesis for producing the fused ring system characteristic of tetralones. masterorganicchemistry.comvulcanchem.com The study of tetralin and its derivatives has been historically significant for developing a deeper understanding of organic reaction mechanisms. researchgate.net

Significance of Aromatic Ketones in Organic Synthesis

Aromatic ketones are a class of organic compounds defined by a ketone functional group (a carbonyl group, C=O) directly attached to an aromatic ring. chemimpex.com This structural feature imparts unique reactivity, making them exceptionally important intermediates in organic synthesis. chemimpex.comingentaconnect.com They serve as versatile building blocks for constructing a wide array of more complex molecules, including pharmaceuticals, fine chemicals, and advanced materials. chemimpex.comresearchgate.net

The reactivity of aromatic ketones is centered on the carbonyl group and the adjacent aromatic ring. They readily undergo nucleophilic addition reactions at the carbonyl carbon and electrophilic substitution on the aromatic ring, allowing for extensive functionalization. wikipedia.org This versatility makes them indispensable starting materials and intermediates for creating diverse molecular architectures. researchgate.netmdpi.com

Specific Relevance of 7-Phenyl-1-tetralone in Contemporary Chemical Research

This compound is a specific derivative within the tetralone family, distinguished by a phenyl group substituent at the 7-position of the bicyclic framework. vulcanchem.com Its structure combines the rigidity of the fused benzocyclohexanone system with the steric and electronic effects of the C7-phenyl group. vulcanchem.com

While not as widely studied as some other tetralones, its contemporary relevance lies in its function as a complex chemical building block for synthesizing more elaborate molecules. A primary synthetic route to this compound is the intramolecular Friedel-Crafts cyclization of 4-(4-biphenylyl)butyric acid or its corresponding acyl chloride. vulcanchem.com

The presence of the additional phenyl ring is significant in the context of medicinal chemistry. This substituent can enhance the lipophilicity of molecules, a key property that can influence pharmacokinetic parameters, such as the ability to cross the blood-brain barrier. vulcanchem.com The this compound scaffold has been utilized in modern synthetic chemistry, for instance, in the preparation of fluorinated derivatives like (3,3-difluoro-4-oxo-7-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl acetate (B1210297), demonstrating its utility in accessing novel and complex chemical structures. rsc.org

Overview of the Subsequent Sections and Research Scope

This article provides a focused examination of this compound. It includes key data on the compound's properties, presented in interactive tables. The content strictly adheres to the chemical and scientific aspects of the compound, detailing established research findings.

Previous Reviews on Related Tetralone Scaffolds

The broader class of tetralone derivatives has been the subject of numerous scientific reviews, highlighting their importance as privileged scaffolds in medicinal chemistry and drug discovery. ingentaconnect.comresearchgate.netnih.gov These reviews document the wide range of pharmacological activities associated with the tetralone core, including applications as anticancer, antidepressant, anti-inflammatory, and antimicrobial agents. ingentaconnect.commdpi.comnih.govtandfonline.com The literature extensively covers the total synthesis of natural products containing the α-tetralone subunit and the structure-activity relationships (SAR) of various derivatives. researchgate.netnih.gov This body of work underscores the sustained interest in tetralones as foundational structures for developing therapeutically valuable compounds. researchgate.net

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 7-phenyl-3,4-dihydronaphthalen-1(2H)-one |

| Molecular Formula | C₁₆H₁₄O |

| Molecular Weight | 222.28 g/mol |

| Canonical SMILES | C1CC2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)C1 |

| InChI Key | LAYDBPHWPPZBIV-UHFFFAOYSA-N |

| CAS Number | 41526-73-2 |

Data sourced from vulcanchem.com

Table 2: Comparison of Melting Points for 7-Substituted-1-tetralones

| Compound | 7-Substituent | Melting Point (°C) |

| This compound | -Phenyl | 95–100 (Predicted) |

| 7-Fluoro-1-tetralone | -Fluoro | 61–66 |

| 7-Methoxy-1-tetralone (B20472) | -Methoxy | 59–63 |

Data sourced from vulcanchem.comsigmaaldrich.com

Mentioned Compounds

Abstract

Synthesis

The synthesis of 7-Phenyl-1-tetralone can be achieved through several methods, with Friedel-Crafts acylation being a prominent route.

Intramolecular Friedel-Crafts Acylation: A common method for synthesizing tetralones is the intramolecular cyclization of 4-arylbutyric acids. researchgate.net For this compound, this would involve the cyclization of 4-(4-phenylphenyl)butanoic acid. This reaction is typically catalyzed by strong acids such as polyphosphoric acid or methanesulfonic acid. vulcanchem.comwikipedia.org Another approach involves the use of 4-(4-phenylphenyl)butyryl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as carbon disulfide (CS₂). vulcanchem.com

Reactivity

The reactivity of this compound is primarily dictated by its ketone functional group and the aromatic rings.

Reactions at the Ketone Group: The carbonyl group is susceptible to nucleophilic addition. For instance, Grignard reagents like phenylmagnesium bromide can add to the ketone, forming a tertiary alcohol. vulcanchem.com Subsequent dehydration of this alcohol can lead to the formation of aryl-dihydronaphthalenes. vulcanchem.com The ketone can also be reduced to a secondary alcohol (1-tetralol) using reducing agents. wikipedia.org

Reactions involving the α-Methylene Group: The methylene (B1212753) group adjacent to the carbonyl (at the C2 position) is activated and can participate in various reactions. For example, it can react with formaldehyde (B43269) to form 2-methylene-1-tetralone. wikipedia.org

Applications in Medicinal Chemistry

Substituted tetralones are significant scaffolds in medicinal chemistry, serving as building blocks for a wide array of biologically active compounds. researchgate.net They are precursors for synthesizing pharmaceuticals such as antibiotics, antidepressants, and antitumor agents. researchgate.net

7-Phenyl-1-tetralone, as a specific derivative, is a valuable intermediate in the synthesis of more complex molecules. The phenyl group can influence the pharmacological profile of the final compound, for instance by enhancing lipophilicity, which may improve its ability to cross the blood-brain barrier. vulcanchem.com While this compound itself may not have significant biological activity, its derivatives are explored for various therapeutic applications. smolecule.com For example, tetralone structures are central to some serotonin (B10506) uptake inhibitors used as antidepressants. google.com The synthesis of compounds like sertraline (B1200038) involves tetralone intermediates. google.comdrugdesign.org

Synthetic Methodologies for 7 Phenyl 1 Tetralone

Classical Approaches to 7-Phenyl-1-tetralone Synthesis

Classical methods for the synthesis of this compound have traditionally relied on well-established reactions in organic chemistry. These routes often involve strong acid-catalyzed cyclizations and may require multi-step sequences to prepare the necessary precursors.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone for the synthesis of tetralones, including this compound. mit.edu This approach typically involves an intramolecular cyclization of a suitable carboxylic acid or its derivative. For the synthesis of this compound, the key precursor is 4-(biphenyl-4-yl)butanoic acid. The cyclization of this precursor is generally promoted by strong acids.

The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile, attacking the aromatic ring to form the six-membered ketone ring of the tetralone structure. mit.edu The choice of the acid catalyst is crucial and can influence the reaction conditions and yield.

Commonly used catalysts for this transformation include polyphosphoric acid (PPA) and methanesulfonic acid (MSA). masterorganicchemistry.com PPA is a viscous and corrosive reagent that is effective for such cyclizations, while MSA is a strong, non-oxidizing acid that is often easier to handle. masterorganicchemistry.com Another classical approach involves the conversion of the carboxylic acid to its corresponding acid chloride, which can then undergo intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid like aluminum chloride (AlCl₃). orgsyn.orgorganic-chemistry.org This method often proceeds under milder conditions compared to direct cyclization of the carboxylic acid.

| Catalyst | Precursor | Key Features |

| Polyphosphoric Acid (PPA) | 4-(Biphenyl-4-yl)butanoic acid | Highly viscous, requires elevated temperatures. |

| Methanesulfonic Acid (MSA) | 4-(Biphenyl-4-yl)butanoic acid | Easier to handle liquid, strong acid. |

| Aluminum Chloride (AlCl₃) | 4-(Biphenyl-4-yl)butanoyl chloride | Requires conversion to acid chloride, proceeds under milder conditions. |

Intramolecular Cyclization Reactions

Intramolecular cyclization is the key step in the classical synthesis of this compound and is intrinsically linked to the Friedel-Crafts acylation strategies. The success of this ring-closure is dependent on the reactivity of the aromatic ring and the stability of the intermediate carbocation. In the case of 4-(biphenyl-4-yl)butanoic acid, the cyclization is directed to the position ortho to the phenyl-substituted ring, leading to the desired 7-phenyl isomer.

The reaction conditions for these cyclizations can vary. For instance, heating 4-(p-nitrophenyl)butyric acid with polyphosphoric acid at 120-125°C has been used to synthesize 7-nitro-1-tetralone (B1293709), illustrating the applicability of this method for 7-substituted tetralones. materialsciencejournal.org Similar conditions would be expected for the synthesis of this compound from its corresponding precursor. The use of superacids like triflic acid has also been reported for Friedel-Crafts type carbocyclizations of alkenylated biphenyl (B1667301) derivatives to form 9,10-dihydrophenanthrenes, showcasing the power of strong acids in promoting such intramolecular cyclizations. nih.gov

Multi-step Linear Syntheses

The synthesis of this compound via classical methods often necessitates a multi-step linear sequence to first construct the required precursor, 4-(biphenyl-4-yl)butanoic acid. A common starting point for such a synthesis is biphenyl.

One plausible synthetic route begins with the Friedel-Crafts acylation of biphenyl with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This reaction, a variation known as the Haworth reaction, would yield 4-oxo-4-(biphenyl-4-yl)butanoic acid. The ketone group in this intermediate can then be reduced to a methylene (B1212753) group through methods such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The resulting 4-(biphenyl-4-yl)butanoic acid is then subjected to intramolecular Friedel-Crafts cyclization as described previously to afford this compound.

Modern Catalytic Routes to this compound

Modern synthetic chemistry has introduced a range of catalytic methods that offer milder reaction conditions, higher functional group tolerance, and often improved yields compared to classical approaches. These routes are particularly valuable for constructing the biphenyl moiety or for the direct arylation of the tetralone core.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be applied to the synthesis of this compound in several ways. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.orgwiley-vch.deikm.org.my

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organic halide or triflate, is a versatile method for synthesizing biaryls. rsc.org One strategy to synthesize this compound using this reaction would involve the coupling of 7-bromo-1-tetralone (B30877) with phenylboronic acid. This approach directly introduces the phenyl group at the desired position on the pre-formed tetralone ring. researchgate.net Alternatively, a Suzuki coupling could be used to prepare the biphenyl precursor, for example, by coupling 4-bromophenylbutanoic acid ester with phenylboronic acid, followed by hydrolysis and intramolecular cyclization. A reported synthesis of 1-tetralone (B52770) derivatives utilizes a sequence of Suzuki coupling followed by Friedel-Crafts acylation. lookchem.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. core.ac.uk A potential route to this compound could involve the Negishi coupling of a 7-halotetralone with a phenylzinc reagent. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt. libretexts.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for an organic halide or triflate. google.com While organotin compounds are toxic, the Stille reaction is tolerant of a wide range of functional groups and is effective for the synthesis of complex molecules. ikm.org.my The synthesis of 6-chloro-1-tetralone (B1664680) has been reported via a Stille coupling to form m-chlorophenyl butyric acid, followed by a Haworth reaction, indicating the utility of this method in preparing substituted tetralones. ua.es A similar strategy could be envisioned for this compound, where a Stille coupling is used to create the biphenyl backbone of the precursor acid.

| Coupling Reaction | Organometallic Reagent | Organic Electrophile | Catalyst |

| Suzuki | Phenylboronic acid | 7-Bromo-1-tetralone | Palladium complex |

| Negishi | Phenylzinc chloride | 7-Bromo-1-tetralone | Palladium or Nickel complex |

| Stille | Phenyltributylstannane | 7-Bromo-1-tetralone | Palladium complex |

Copper-Mediated Transformations

Copper-catalyzed reactions have a long history in organic synthesis and continue to be developed for various transformations. While direct copper-catalyzed synthesis of this compound is not widely reported, copper-mediated reactions are relevant to the chemistry of tetralones.

Copper(I) iodide (CuI) has been shown to catalyze the aromatization of 2-(methoxycarbonyl)-α-tetralones to the corresponding methyl 1-hydroxy-2-naphthoates. researchgate.netmdpi.com This indicates the ability of copper catalysts to promote oxidation reactions in the tetralone system. Furthermore, copper-catalyzed β-arylation of enamides derived from tetralones has been reported, using diaryliodonium salts as the arylating agent. researchgate.net These methods, while not directly yielding this compound, demonstrate the potential of copper catalysis in the functionalization of the tetralone scaffold. The development of copper-catalyzed C-H arylation methods could potentially offer a direct route to this compound from 1-tetralone in the future.

Photocatalytic Approaches

The synthesis of tetralone frameworks, including this compound, is increasingly benefiting from the advancements in photoredox catalysis. These methods utilize visible light as an energy source to initiate chemical transformations, often leading to milder reaction conditions and novel reactivity. beilstein-journals.orgnih.gov While direct photocatalytic synthesis of this compound is an emerging area, several established photocatalytic strategies for constructing the core tetralone structure or functionalizing the aromatic ring are highly relevant.

One promising strategy involves the intramolecular cyclization of suitable precursors. For instance, organic photoredox catalysts can mediate the ring expansion of cyclopropanols to furnish 1-tetralone derivatives. organic-chemistry.org Another approach is the intramolecular arene alkylation, where an organic photocatalyst like 4CzIPN, when activated by visible light, can trigger the cyclization of radical precursors to form fused, partially saturated cores such as tetralones. organic-chemistry.org

Furthermore, chemodivergent photocatalytic methods have been developed that can lead to 1-tetralones. nih.gov These reactions can proceed via a [4+2] cyclization mechanism involving vinyl azides and alkyl bromides, where the chemoselectivity is controlled by the choice of photocatalyst (e.g., fac-Ir(ppy)₃) and additives. nih.govresearchgate.net Such methods offer a greener and milder alternative to traditional synthetic routes. nih.gov The application of heterogeneous photocatalysis, for example using Titanium Dioxide (TiO₂), also presents a simple and effective strategy for the synthesis of tetralone scaffolds. sci-hub.sejocpr.com

These photocatalytic methods, summarized in the table below, represent cutting-edge approaches that could be adapted for the targeted synthesis of this compound.

Table 1: Overview of Relevant Photocatalytic Reactions for Tetralone Synthesis

| Photocatalytic Method | Catalyst System | Key Transformation | Potential Application for this compound | Reference |

| Intramolecular Arene Alkylation | 4CzIPN / Visible Light | Cyclization of N-(acyloxy)phthalimides | Synthesis from a phenyl-substituted alkyl chain precursor. | organic-chemistry.org |

| Ring Expansion | Organic Photoredox Catalyst | Expansion of a styrene-containing cyclopropanol (B106826) | Synthesis from a custom-designed cyclopropanol precursor. | organic-chemistry.org |

| Chemodivergent [4+2] Cyclization | fac-Ir(ppy)₃ / Visible Light / Acid | Reaction of vinyl azides and alkyl bromides | Construction of the tetralone core with a phenyl substituent. | nih.govresearchgate.net |

| Heterogeneous Photocatalysis | TiO₂ / UV Light | Cyclization Reactions | A simple, sustainable approach for intramolecular cyclization. | sci-hub.se |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. um-palembang.ac.id This involves the use of sustainable solvents and reagents, and a focus on maximizing process efficiency.

Solvent-Free and Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Moving towards solvent-free conditions or using water as a reaction medium are key objectives of green chemistry. um-palembang.ac.id For the synthesis of tetralone derivatives, Claisen-Schmidt condensation reactions have been successfully performed in aqueous or mixed ethanol-water systems. tandfonline.com This approach, typically used for creating α,α'-bis(substituted benzylidene)cycloalkanones, can be adapted for synthesizing precursors to this compound. tandfonline.comresearchgate.net

Solvent-free methods have also been developed, often facilitated by reusable catalysts under thermal conditions. For instance, the synthesis of benzo[h]thiazolo[2,3-b]quinazolines from 6-methoxy-1-tetralone (B92454) has been achieved under solvent-free conditions at 120°C using a solid acid catalyst. tubitak.gov.tr Such methodologies demonstrate the potential for producing complex molecules derived from tetralones without the need for conventional solvents.

Sustainable Catalysis and Reagents

The use of sustainable, renewable, and non-toxic catalysts is a cornerstone of green chemistry. jocpr.com In the context of tetralone synthesis, research has explored the use of catalysts derived from biological waste. A notable example is the use of pomegranate peel ash (APP), which acts as a natural, heterogeneous base catalyst for Claisen-Schmidt condensations in water. researchgate.net This method is advantageous due to its high yields, simple work-up, and the reusable nature of the bio-waste catalyst. researchgate.net

Beyond bio-catalysts, the development of reusable heterogeneous catalysts, such as those based on nanoparticles or immobilized enzymes on solid supports, is a major focus. jocpr.com For reactions like Friedel-Crafts acylation, a common method for synthesizing tetralones, replacing traditional stoichiometric Lewis acids like AlCl₃ with catalytic amounts of more environmentally benign alternatives (e.g., Bi(OTf)₃) represents a significant green advancement. researchgate.netwikipedia.org

Atom Economy and Process Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgjocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they minimize waste. um-palembang.ac.idjocpr.com

The classical synthesis of 1-tetralones often involves intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid. wikipedia.org While effective, this method can have a lower atom economy due to the use of dehydrating agents or the formation of byproducts. libretexts.orgvulcanchem.com

Table 2: Atom Economy Comparison of Synthetic Reactions

| Reaction Type | General Equation | Atom Economy | Relevance to this compound Synthesis | Reference |

| Addition | A + B → C | 100% | Ideal for reactions like catalytic hydrogenation of precursors. | jocpr.com |

| Substitution | A-B + C → A-C + B | < 100% | Common in functionalization steps; generates byproducts. | libretexts.org |

| Elimination | A-B → A + B | < 100% | Used in aromatization steps; generates byproducts. | libretexts.org |

| Rearrangement | A → B | 100% | Highly efficient; applicable in specific isomerization steps. | jocpr.com |

In contrast, methods like the direct catalytic hydrogenation of a suitable naphthol derivative or hydroarylation reactions can offer higher atom economy. researchgate.netgoogle.com For example, an Indium(III) triflate-catalyzed intramolecular hydroarylation has been reported as a highly regioselective and atom-economic route for synthesizing certain tetralone derivatives. rsc.org Optimizing synthetic pathways to favor reactions with inherent high atom economy is crucial for developing sustainable processes for this compound.

Optimization of Reaction Conditions and Yield for this compound

Fine-tuning reaction parameters such as temperature and pressure is critical for maximizing product yield, minimizing side reactions, and ensuring process safety and efficiency.

Temperature and Pressure Effects

The influence of temperature and pressure is highly dependent on the specific synthetic route employed for this compound.

In Friedel-Crafts acylation reactions, temperature control is crucial. The initial reaction between the acid chloride precursor and the Lewis acid (e.g., AlCl₃ or SnCl₄) is often conducted at low temperatures (e.g., -10°C to 15°C) to control the exothermic reaction and prevent side product formation. orgsyn.org Subsequent cyclization may require heating or refluxing to drive the reaction to completion. vulcanchem.compatsnap.com

For hydrogenation reactions , such as the conversion of a naphthol derivative to a tetralone, both temperature and pressure are key variables. A patented method for preparing 1-tetralone from 1-naphthol (B170400) specifies a reaction temperature of 200-250°C and a hydrogen pressure of 3.0-5.0 MPa. google.com Operating within this optimized range is essential to achieve a high conversion rate (70-80%) while preventing over-reduction or decomposition of the target product. google.com

In phase-transfer catalysis , used for alkylation of tetralone derivatives, temperature can significantly impact both yield and stereoselectivity. Studies have shown that running the reaction at a controlled temperature, for example between 15–25 °C, can provide the best results, whereas higher or lower temperatures may decrease yield or enantioselectivity. beilstein-journals.org

The table below summarizes optimal conditions found for related tetralone syntheses, providing a guide for the synthesis of this compound.

Table 3: Optimized Temperature and Pressure in Tetralone Synthesis

| Reaction Type | Precursor(s) | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Yield | Reference |

| Friedel-Crafts Acylation | γ-phenylbutyric acid | PCl₅, SnCl₄ | -10 to 15 | Atmospheric | ~90% | orgsyn.org |

| Hydrogenation | 1-Naphthol | Raney Nickel | 200–250 | 3.0–5.0 | 70-73% | google.com |

| Nitration | 1-Tetralone | H₂SO₄ / HNO₃ | -15 to 0 | Atmospheric | 55% (7-nitro) | materialsciencejournal.org |

| Phase-Transfer Alkylation | 1-methyl-7-methoxy-2-tetralone | Cinchona Alkaloid | 15–25 | Atmospheric | ~78% | beilstein-journals.org |

| Lewis Acid Cyclization | α-Naphthol, o-dichlorobenzene | AlCl₃ | 65 | Atmospheric | >79% | google.com |

Catalyst Loading and Ligand Effects

The synthesis of aryl-tetralones, including this compound, often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. wikipedia.orgorganic-chemistry.org The efficacy of these reactions is highly dependent on the catalyst loading and the nature of the ligands coordinated to the palladium center.

Research into the synthesis of related α-aryl-α-tetralones demonstrates that catalyst loading can be a critical parameter. For instance, in palladium-catalyzed α-arylation reactions, a catalyst loading of 2.5 mol% of Pd₂(dba)₃ has been effectively used. ua.es In other contexts, such as the enantioselective amination of tetralone derivatives, catalyst loading has been varied to optimize both yield and enantioselectivity. In one study, increasing the catalyst loading from 10 mol% to 15 mol% resulted in a significant improvement in product yield. rsc.org Conversely, another study on the synthesis of 5-phenyl-1H-tetrazole found that increasing catalyst loading did not lead to higher conversion, and lower loading reduced the yield. researchgate.net

Ligands play a crucial role by stabilizing the palladium catalyst, increasing its solubility, and influencing its reactivity and selectivity. wikipedia.org Electron-rich and bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (tBu₃PHBF₄), are commonly employed. ua.essci-hub.se N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often providing greater stability and activity than traditional phosphine ligands. wikipedia.org The choice of ligand can dramatically affect the reaction's outcome. For example, in a study on the amination of 1-indanone, switching from a C₂-symmetric ligand to a non-C₂ symmetric ligand improved enantioselectivity at the cost of yield. rsc.org

| Reaction Type | Catalyst System | Catalyst Loading | Observations | Reference |

|---|---|---|---|---|

| α-Arylation | Pd₂(dba)₃ / tBu₃PHBF₄ | 2.5 mol% | Reasonable to excellent yields of α-aryl-α-tetralones were obtained. | ua.es |

| Enantioselective Amination | ZnEt₂ / (R,R)-L1 | 11 mol% | Achieved a good yield (77%) and high enantiomeric excess (89% ee). | rsc.org |

| Enantioselective Amination | ZnEt₂ / (S,S)-L2 | 11 mol% | Improved enantiomeric excess (94% ee) but with a lower yield (64%). | rsc.org |

| Enantioselective Amination | ZnEt₂ / (S,S)-L2 | 15 mol% | Achieved both high yield (88%) and high enantiomeric excess (94% ee). | rsc.org |

Reaction Time and Stoichiometry

Reaction time and the stoichiometry of reactants are fundamental parameters that must be optimized to maximize yield and minimize side products. For the synthesis of 4-disubstituted phenyl-1-tetralones, reaction times are generally reported to be between 1 to 3 hours, depending on the temperature and the relative amounts of reagents. google.com

In palladium-catalyzed α-arylation reactions employing microwave heating, reaction times can be significantly shorter, often around 40 to 60 minutes. ua.essci-hub.se Conventional heating methods may require longer periods, such as 16 hours at reflux. ua.es The stoichiometry typically involves a slight excess of one of the coupling partners. For example, the α-arylation of tetralones has been performed using a 1:1.2 ratio of the tetralone to the bromoarene. ua.es Similarly, in the oxidative coupling of 1-aryl-1,3-dicarbonyls with styrene (B11656) to form α-tetralones, a stoichiometry of 1 mmol of the dicarbonyl substrate to 1.1 mmol of styrene and 2.1 mmol of the oxidizing agent (CAN or CTAN) was used, with a reaction time of 2 hours at room temperature. nih.gov

| Synthetic Method | Reactant Ratio (Tetralone Precursor : Aryl Source) | Reaction Time | Heating Method | Reference |

|---|---|---|---|---|

| Friedel-Crafts type | 1 mole α-naphthol : 2.1 moles AlCl₃ | 3 hours | Conventional (65 °C) | google.com |

| α-Arylation | 1 : 1.2 (tetralone : bromoarene) | 40 minutes | Microwave (100 °C) | ua.es |

| α-Arylation | 1 : 1.2 (tetralone : bromoarene) | 60 minutes | Microwave (100-130 °C) | sci-hub.se |

| Oxidative Coupling | 1 : 1.1 (dicarbonyl : styrene) | 2 hours | Room Temperature | nih.gov |

Purification Techniques for Synthetic this compound

The isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a product of high purity, suitable for further use. A combination of chromatographic and non-chromatographic techniques is often employed.

Advanced Chromatographic Separations

Chromatography is a cornerstone of purification in the synthesis of this compound and its analogs.

Column Chromatography: This is the most common method for purifying aryl-tetralones. zenodo.org Silica (B1680970) gel is typically used as the stationary phase, with a solvent system of hexane (B92381) and ethyl acetate (B1210297). ua.essci-hub.se For instance, crude α-aryl-α-tetralones can be purified by filtration on a pad of silica gel or through a more formal silica gel column. ua.essci-hub.se In some syntheses, the crude product is purified by column chromatography over silica gel using petroleum ether as the eluent. zenodo.orgresearchgate.net

Automated Flash Chromatography: This modern technique offers faster and more efficient separations compared to traditional column chromatography. It has been successfully used to purify substituted α-tetralone products. nih.gov

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications or for separating very similar compounds, preparative TLC can be an effective tool. One study reported the purification of 2-[2-(Benzyloxy)phenyl)]-1-tetralone using preparative TLC with a hexane/ethyl acetate (95:5) mixture as the eluent. ua.es

Crystallization Techniques

Crystallization is a powerful technique for obtaining highly pure solid compounds. For 4-disubstituted phenyl-1-tetralones, recrystallization from a solvent mixture of methyl ethyl ketone and methanol (B129727) has been shown to yield a product with greater than 99.5% purity. google.com Other solvent systems used for the recrystallization of related compounds include isopropanol (B130326), ethanol, and mixtures like hexane-benzene. google.comcdnsciencepub.com The purification of 3-phenyl-1-tetralone by crystallization has been described as potentially challenging, sometimes resulting in the product "oiling out" instead of forming crystals. msu.edu However, successful crystallization has been achieved from a hexane/ethyl acetate mixture. msu.eduorgsyn.org Fractional crystallization is another valuable method, used to separate diastereomers of intermediates in multi-step syntheses. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Phenyl 1 Tetralone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 7-Phenyl-1-tetralone

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra offer precise information about the electronic environment of each proton and carbon atom, respectively. The chemical shifts (δ), multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, combined with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the core structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the tetralone and phenyl rings, as well as signals for the aliphatic protons at positions C2, C3, and C4 of the tetralone core. The protons on the saturated ring (C2-C3-C4) will appear as multiplets due to spin-spin coupling. The ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon (C1), aromatic carbons, and aliphatic carbons. The carbonyl carbon is typically observed in the highly deshielded region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~198.0 |

| 2 | ~2.65 (t) | ~39.0 |

| 3 | ~2.15 (m) | ~23.5 |

| 4 | ~3.00 (t) | ~30.0 |

| 4a | - | ~133.0 |

| 5 | ~8.10 (d) | ~129.0 |

| 6 | ~7.50 (d) | ~127.0 |

| 7 | - | ~145.0 |

| 8 | ~7.60 (s) | ~125.0 |

| 8a | - | ~144.0 |

| 1' | - | ~140.0 |

| 2'/6' | ~7.65 (d) | ~127.5 |

| 3'/5' | ~7.45 (t) | ~129.5 |

| 4' | ~7.35 (t) | ~128.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. libretexts.orgsdsu.edu For this compound, a COSY spectrum would be critical in confirming the sequence of the aliphatic portion of the tetralone ring. It would show a clear correlation between the protons at C4 and C3, and between the protons at C3 and C2, establishing the -CH₂-CH₂-CH₂- spin system. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques map direct, one-bond correlations between protons and the carbons they are attached to. sdsu.eduipb.pt An HSQC spectrum would allow for the definitive assignment of each protonated carbon in the molecule by linking the signals from the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.eduipb.pt HMBC is paramount for piecing together the entire molecular framework, especially for connecting quaternary carbons (like C1, C4a, C7, C8a, and C1') to nearby protons. acs.org For instance, a key HMBC correlation would be observed between the proton at C8 and the carbonyl carbon at C1, and between the proton at C5 and the quaternary carbon at C4a. Crucially, correlations between the protons on the phenyl ring (H2'/6') and the C7 carbon of the tetralone ring would definitively confirm the position of the phenyl substituent.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons | Significance |

| COSY | H4 ↔ H3, H3 ↔ H2 | - | Confirms the aliphatic -CH₂-CH₂-CH₂- chain. |

| HMBC | H5 | C1, C4a, C7 | Connects the aromatic ring to the tetralone core and carbonyl group. |

| HMBC | H2'/6' | C4', C7 | Confirms the attachment point of the phenyl group at C7. |

| HMBC | H4 | C2, C4a, C5 | Links the aliphatic chain to the fused aromatic ring. |

NOESY and ROESY for Spatial Proximity Investigations

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, irrespective of through-bond coupling. columbia.edu NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D experiments that map these through-space interactions. jst.go.jpbeilstein-journals.org

For this compound, these experiments are valuable for determining the preferred conformation of the molecule. Specifically, NOESY or ROESY can reveal correlations between the protons of the phenyl group (e.g., H2' and H6') and the protons on the tetralone ring (e.g., H8 and H6). The presence and intensity of these cross-peaks can provide insights into the dihedral angle and potential for restricted rotation around the C7-C1' bond.

Variable Temperature (VT) NMR experiments are conducted to investigate dynamic molecular processes, such as conformational exchange or rotation around single bonds that occur on the NMR timescale. ox.ac.uk Molecules can exist as a mixture of conformers or rotamers that may interconvert rapidly at room temperature, leading to averaged or broadened signals in the NMR spectrum. whiterose.ac.ukrsc.org

In the case of this compound, rotation around the C7-C1' bond connecting the tetralone and phenyl rings might be hindered. By lowering the temperature of the NMR experiment, it may be possible to slow this rotation to a point where distinct signals for different rotational isomers (rotamers) can be observed. Conversely, raising the temperature can cause broad peaks from intermediate exchange rates to sharpen into a single averaged signal. ox.ac.uk Such studies provide valuable thermodynamic and kinetic information about the conformational dynamics of the molecule.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. sitp.ac.cnairproducts.me It is particularly effective for identifying polar functional groups. mdpi.com The FTIR spectrum of this compound is expected to be dominated by several key absorption bands. The most prominent feature would be a strong, sharp peak corresponding to the stretching vibration of the ketone carbonyl group (C=O). tandfonline.com Other significant absorptions would include those for aromatic C-H stretching, aromatic C=C ring stretching, and aliphatic C-H stretching.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ketone C=O Stretch | 1700 - 1670 | Strong, Sharp |

| Aromatic C=C Stretch | 1610 - 1450 | Medium to Strong |

| C-H Bending | 1475 - 1365 | Variable |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar, symmetric bonds and is excellent for characterizing the carbon skeleton of a molecule. The Raman spectrum of this compound would provide a distinct molecular fingerprint. Strong signals are expected for the aromatic ring breathing modes of both the tetralone and phenyl moieties. The carbonyl (C=O) stretch, while strong in the IR, would also be visible in the Raman spectrum, though typically with weaker intensity. The combination of FTIR and Raman spectra provides a more complete picture of the molecule's vibrational properties. nih.govnih.gov

Advanced Mass Spectrometry of this compound

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic molecules. Advanced methods offer high precision and detailed fragmentation data, which are critical for confirming the identity of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with extremely high accuracy, typically to within 5 parts per million (ppm). mdpi.com For this compound, with a molecular formula of C₁₆H₁₄O, HRMS distinguishes its exact mass from other potential compounds that might have the same nominal mass. This precision is crucial for confirming the molecular formula during chemical synthesis or isolation. rsc.orgrsc.org

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O). An experimental HRMS measurement that matches this theoretical value provides high confidence in the compound's elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O |

| Nominal Mass | 222 |

| Theoretical Exact Mass ([M+H]⁺) | 223.11174 |

| Typical HRMS Technique | ESI-TOF, Orbitrap |

This interactive table outlines the key mass values for this compound.

In addition to providing the molecular weight, mass spectrometry, particularly using techniques like Electron Ionization (EI), bombards the molecule with energy, causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering vital clues about the molecule's structure. libretexts.org

The structure of this compound is expected to dictate a specific fragmentation pathway. Key structural features influencing fragmentation are the ketone functional group, the saturated six-membered ring, and the biphenyl-like aromatic system. libretexts.orgraco.catwalshmedicalmedia.com

Predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. libretexts.org Loss of a C₃H₅ fragment from the saturated ring is plausible.

Loss of CO: The carbonyl group can be eliminated as a neutral carbon monoxide molecule (28 Da).

Retro-Diels-Alder (RDA) Reaction: The cyclohexanone (B45756) ring can undergo a characteristic RDA reaction, leading to the loss of ethene (C₂H₄, 28 Da).

Aromatic Fragments: The stable phenyl group can produce a characteristic ion at m/z 77 (C₆H₅⁺). Fragmentation can also occur at the bond connecting the two aromatic rings.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 222 | [C₁₆H₁₄O]⁺ | Molecular Ion (M⁺) |

| 194 | [C₁₄H₁₀O]⁺ | M⁺ - C₂H₄ (Ethene loss via RDA) |

| 193 | [C₁₅H₁₃]⁺ | M⁺ - CHO |

| 165 | [C₁₃H₉]⁺ | M⁺ - CO - C₂H₅ |

| 115 | [C₉H₇]⁺ | Indenyl or related cation from ring cleavage |

This interactive table details the plausible fragments generated from this compound upon ionization.

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that adds another dimension of separation to conventional mass spectrometry. It separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. mdpi.com This separation provides a rotationally averaged collision cross-section (CCS), which is a unique physicochemical property related to the ion's three-dimensional structure. nih.govnih.gov

For this compound, the tetralone core is not planar; the saturated part of the fused ring system adopts a specific conformation (e.g., a half-chair). IM-MS could provide valuable information on the gas-phase conformation of the molecule. By comparing experimentally determined CCS values with theoretical values calculated for different possible conformers, one could gain insight into the molecule's preferred three-dimensional shape in the absence of solvent or crystal packing forces. mdpi.comlcms.cz This technique is particularly adept at distinguishing between isomers that may have identical masses but different shapes. mdpi.com While specific experimental CCS data for this compound is not currently published, the application of IM-MS represents a frontier in its detailed structural characterization.

Fragmentation Pattern Analysis for Structural Confirmation

X-ray Crystallography of this compound

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. This allows for the precise determination of atomic positions, offering a complete three-dimensional model of the molecule as it exists in the solid state.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. researchgate.net

The analysis yields precise data on:

Bond Lengths and Angles: Confirming the connectivity and geometry of the fused ring system and the phenyl substituent.

Torsion Angles: Defining the exact conformation of the molecule, particularly the pucker of the cyclohexanone ring and the rotational angle of the phenyl group relative to the naphthalene (B1677914) core.

Planarity: Quantifying the planarity of the aromatic rings.

For related tetralone derivatives, the cyclohexanone ring typically adopts a half-chair or envelope conformation. researchgate.netiucr.org A crystal structure of this compound would provide an unambiguous depiction of its solid-state conformation.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves within the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. researchgate.net Based on the functional groups present in this compound (a ketone and two aromatic rings), several types of interactions are expected to stabilize the crystal structure.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description |

|---|---|

| C–H···O Hydrogen Bonds | Weak hydrogen bonds form between C–H donors (from the aromatic or aliphatic parts) and the oxygen atom of the ketone, a strong acceptor. |

| π–π Stacking | The electron-rich aromatic rings (both the naphthalene core and the phenyl substituent) can stack on top of each other, contributing significantly to crystal stability. |

| C–H···π Interactions | C–H bonds can act as donors to the face of the π-electron systems of the aromatic rings. |

This interactive table summarizes the key intermolecular forces predicted to be present in the solid state of this compound.

Analysis of these interactions, often visualized using Hirshfeld surface analysis, is critical for understanding the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility. iucr.org

Polymorphism Studies

A thorough review of the scientific literature reveals a notable absence of studies specifically investigating the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physicochemical properties, including melting point, solubility, stability, and bioavailability.

While direct research on this compound is not available, studies on analogous substituted tetralones suggest that the potential for polymorphism in this class of compounds exists. For instance, investigations into 6-methoxy-1-tetralone (B92454) have indicated the presence of different crystalline forms, with variations in melting points observed depending on the solvent used for crystallization. Similarly, other substituted bicyclic compounds have been shown to exhibit complex polymorphic behavior. rsc.org

The presence of a flexible phenyl group at the 7-position of the tetralone core in this compound could allow for different packing arrangements in the crystal lattice, a common origin of polymorphism. Factors such as the solvent and conditions used during crystallization (e.g., temperature, pressure, and rate of cooling) could potentially lead to the formation of different polymorphic forms.

Given the importance of polymorphism in determining the properties of a chemical compound, dedicated studies on this compound would be a valuable area for future research. Such studies would typically involve techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to identify and characterize any potential polymorphs.

Chemical Reactivity and Transformation Pathways of 7 Phenyl 1 Tetralone

Reactions at the Ketone Carbonyl Group of 7-Phenyl-1-tetralone

The ketone group is a primary site for a variety of chemical reactions, including additions, functionalization at the adjacent carbon, and reduction.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and thus susceptible to attack by nucleophiles. A classic example is the Grignard reaction. For instance, the addition of phenylmagnesium bromide to 1-tetralone (B52770) results in the formation of a tertiary alcohol. vulcanchem.com This alcohol can subsequently be dehydrated to yield an aryl-dihydronaphthalene. vulcanchem.com Another example involves the reaction with alkynyl cerium reagents, which add to the carbonyl group of β-tetralones. acs.org

The oxime of 1-tetralone can be formed and subsequently aromatized with acetic anhydride (B1165640) to produce N-(1-naphthyl)acetamide. wikipedia.org This reaction could potentially be applied to this compound to create N-(7-phenyl-1-naphthyl)acetamide. vulcanchem.com

| Nucleophile | Product Type | Potential Subsequent Reactions |

| Phenylmagnesium bromide | Tertiary alcohol | Dehydration to aryl-dihydronaphthalene vulcanchem.com |

| Alkynyl cerium reagent | Tertiary alcohol | - |

| Hydroxylamine (B1172632) (to form oxime) | Oxime | Aromatization to N-acetylnaphthalene derivative wikipedia.org |

Enolization and Alpha-Functionalization

The presence of protons on the carbon atom adjacent (alpha) to the carbonyl group allows for enolization, creating a nucleophilic enol or enolate. This intermediate can then react with various electrophiles.

The methylene (B1212753) group in the α-position to the keto group is particularly reactive. wikipedia.org For example, it can react with formaldehyde (B43269) to yield a 2-methylene-1-tetralone. wikipedia.org This reactivity can also be harnessed for aldol (B89426) condensations with aldehydes like benzaldehyde. csic.es

Furthermore, the enolate can be arylated. Palladium-catalyzed α-arylation of cyclic ketones, including tetralone derivatives, with aryl triflates has been demonstrated. nih.gov For instance, the reaction of 2-methyltetralone with aryl triflates in the presence of a palladium catalyst and a specific phosphine (B1218219) ligand (difluorphos) can lead to α-arylated products with high enantioselectivity. nih.gov Nickel catalysts can be employed for reactions involving electron-poor aryl triflates. nih.gov

Theoretical studies on the arylation of enol acetates, which can be formed from ketones, indicate that the reaction with phenyl radicals is influenced by polar effects. scielo.br Phenyl radicals with electron-withdrawing groups tend to react faster. scielo.br

| Reagent/Catalyst System | Type of Functionalization | Product |

| Formaldehyde | α-Methylenation | 2-Methylene-7-phenyl-1-tetralone wikipedia.org |

| Benzaldehyde | Aldol Condensation | α-Benzylidene-7-phenyl-1-tetralone csic.es |

| Aryl triflate / Pd(dba)₂ / Difluorphos | α-Arylation | α-Aryl-7-phenyl-1-tetralone nih.gov |

| Aryl triflate / Nickel catalyst | α-Arylation (electron-poor arenes) | α-Aryl-7-phenyl-1-tetralone nih.gov |

Reduction Strategies

The ketone carbonyl of this compound can be reduced to either an alcohol or a completely deoxygenated alkane.

Reduction to the corresponding secondary alcohol, 7-phenyl-1-tetralol, can be achieved using various reducing agents. For example, 1-tetralone can be reduced to 1-tetralol with calcium in liquid ammonia (B1221849). wikipedia.org A modified Birch reduction using lithium in liquid ammonia followed by the addition of aqueous ammonium (B1175870) chloride also yields the alcohol. wikipedia.orgchemicalbook.com Asymmetric reduction of tetralones can be accomplished using chiral reagents, such as those derived from isopinocampheyl borane, to produce enantiomerically enriched alcohols. google.com Biotransformations using fungal strains have also been employed for the enantioselective reduction of tetralones. nih.gov

Complete reduction of the ketone to a methylene group can be accomplished via a Birch reduction using lithium in liquid ammonia. wikipedia.orgchemicalbook.com

| Reagent(s) | Product | Key Features |

| Calcium / Liquid Ammonia | 7-Phenyl-1-tetralol wikipedia.org | Selective reduction to alcohol |

| Lithium / Liquid Ammonia / NH₄Cl(aq) | 7-Phenyl-1-tetralol wikipedia.orgchemicalbook.com | Modified Birch reduction for alcohol formation |

| Chiral oxazaborolidine reagents | Chiral 7-Phenyl-1-tetralol google.com | Enantioselective reduction |

| Fungal strains (e.g., Absidia cylindrospora) | Chiral 7-Phenyl-1-tetralol nih.gov | Biocatalytic enantioselective reduction |

| Lithium / Liquid Ammonia | 7-Phenyl-1,2,3,4-tetrahydronaphthalene wikipedia.orgchemicalbook.com | Complete deoxygenation to alkane |

Reactions of the Tetralone Aromatic System in this compound

The fused aromatic ring of the tetralone core is also a site for chemical modification, primarily through electrophilic substitution and metalation.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution allows for the introduction of various functional groups onto the aromatic ring. The position of substitution is directed by the existing substituents. In this compound, the phenyl group is an activating group, directing incoming electrophiles to the ortho and para positions relative to itself. scribd.com The fused aliphatic ring also influences the regioselectivity.

Common EAS reactions include halogenation, nitration, and sulfonation. msu.edu For example, bromination can be carried out, and the orientation of the incoming bromine atom will be influenced by the activating phenyl group. scribd.com

| Reaction Type | Reagent(s) | Potential Product(s) |

| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ | Bromo-7-phenyl-1-tetralone scribd.commsu.edu |

| Nitration | HNO₃ / H₂SO₄ | Nitro-7-phenyl-1-tetralone msu.edu |

| Sulfonation | SO₃ / H₂SO₄ | This compound sulfonic acid msu.edu |

Metalation and Subsequent Functionalization

Directed metalation strategies can be used to functionalize specific positions on the aromatic ring that might not be accessible through classical EAS reactions. This often involves the use of a directing group to guide a strong base to a specific proton, followed by quenching with an electrophile. While specific examples for this compound are not abundant in the provided search results, the principle of remote metalation has been applied to similar systems. d-nb.info For instance, a remote metalation of a phenyl ring has been demonstrated in a related azabiaryl compound. d-nb.info

Ruthenium-catalyzed arylation of 1-tetralone with a phenyl boronic acid ester has been shown to produce 8-phenyl-1-tetralone, demonstrating a metal-catalyzed C-H activation/functionalization on the aromatic ring. wikipedia.orgchemicalbook.comrsc.org

| Method | Reagent(s) | Potential Product |

| Directed Remote Metalation | Strong base (e.g., organolithium), then electrophile | Functionalized this compound d-nb.info |

| Ruthenium-catalyzed Arylation | Phenyl boronic acid ester / Ru catalyst | 8-Phenyl-7-phenyl-1-tetralone (hypothetical) wikipedia.orgchemicalbook.comrsc.org |

Hydroxylation and Oxidation Reactions

The oxidation of this compound and its precursors has been explored using both chemical and biological methods. These reactions can lead to the introduction of hydroxyl groups or the formation of more highly oxidized structures like naphthoquinones.

One documented transformation is the autoxidation of this compound, which yields 2-hydroxy-7-phenyl-1,4-naphthoquinone. In a specific procedure, the autoxidation of this compound (0.085 mole) resulted in a 44% yield of the yellow naphthoquinone product after recrystallization. google.com

Additionally, studies on the oxidation of related phenyl-substituted cycloheptatrienes (CHTs) have shown the formation of this compound as a product. For instance, the oxidation of a phenyl-substituted CHT with selenium dioxide (SeO₂) produced this compound (designated as 9b) and its regioisomer, 6-phenyl-1-tetralone (9b'), in a combined yield of 7%. jst.go.jp When the oxidation was carried out with molecular oxygen (O₂) in the presence of silica (B1680970) gel, this compound was obtained in a 14% yield, alongside a 6% yield of the 6-phenyl isomer. jst.go.jp

While direct microbiological hydroxylation of this compound is not detailed, studies on its isomers, 2-phenyl-1-tetralone (B8746069) and 3-phenyl-1-tetralone, by the fungus Absidia blackesleeana have shown regioselective hydroxylation at the 4'-position of the phenyl substituent. nih.gov This suggests a potential pathway for the biological transformation of the 7-phenyl isomer.

| Starting Material | Reagent/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| This compound | Autoxidation | 2-Hydroxy-7-phenyl-1,4-naphthoquinone | 44% | google.com |

| Phenyl-substituted CHT (2b) | SeO₂ | This compound (9b) & 6-Phenyl-1-tetralone (9b') | 7% (combined) | jst.go.jp |

| Phenyl-substituted CHT (2b) | O₂ / Silica Gel | This compound (9b) & 6-Phenyl-1-tetralone (9b') | 14% & 6% | jst.go.jp |

Reactions of the Phenyl Substituent in this compound

The presence of the phenyl group at the C7 position offers a secondary site for chemical modification, distinct from the tetralone core.

Electrophilic Substitution on the Phenyl Ring

The phenyl substituent is, in principle, susceptible to electrophilic substitution reactions. The reactivity and regioselectivity of such reactions would be governed by the electronic influence of the tetralone moiety to which it is attached. The linkage is at a para position relative to the carbonyl group's influence on the fused benzene (B151609) ring, making the entire substituent electron-withdrawing and thus deactivating towards electrophilic attack on the pendant phenyl ring. This would direct incoming electrophiles primarily to the meta-positions of the phenyl ring.

Functionalization of the Phenyl Ring (e.g., halogenation, nitration)

Specific studies on the direct halogenation or nitration of the pendant phenyl ring of this compound are not extensively documented. Most research on the nitration of the tetralone scaffold focuses on the fused benzene ring. For the parent 1-tetralone, direct nitration is often low-yielding and produces a mixture of isomers. materialsciencejournal.org For example, nitration with a mixture of sulfuric acid and nitric acid (H₂SO₄/HNO₃) at low temperatures yields both 7-nitro-1-tetralone (B1293709) and 5-nitro-1-tetralone. materialsciencejournal.org

In the case of this compound, the fused aromatic ring is already substituted at the 7-position. Electrophilic attack would therefore be directed to the available positions on that ring, primarily the 5- and 6-positions, with the outcome influenced by the directing effects of both the carbonyl group and the C7-phenyl substituent.

| Reagent System | Conditions | Products (% Yield) | Reference |

|---|---|---|---|

| H₂SO₄ / HNO₃ | -15°C to ambient, 45 min | 7-nitro-1-tetralone (55%) & 5-nitro-1-tetralone (26%) | materialsciencejournal.org |

| Fuming HNO₃ | < 8°C | 7-nitro-1-tetralone (exclusive product) | materialsciencejournal.org |

| Cu(NO₃)₂ / Ac₂O | Et₂O, rt, 3 h | Mixture of nitro-isomers | materialsciencejournal.org |

Ring-Opening and Ring-Expansion Reactions of this compound (if applicable)

Ring-expansion reactions are a well-established synthetic strategy for the formation of the 1-tetralone framework itself, often proceeding through the expansion of smaller ring systems like cyclobutanols or cyclopropanols. nii.ac.jpccsenet.orgrsc.org For instance, silver-catalyzed ring expansion of 1-arylcyclobutanols provides a facile and regioselective route to various 1-tetralone derivatives. ccsenet.orgrsc.org However, the scientific literature does not prominently feature ring-opening or ring-expansion reactions that start from the stable this compound scaffold to create larger or acyclic structures. The aromaticity of the fused benzene ring contributes significant stability to the bicyclic system, making such transformations energetically unfavorable under typical conditions.

Derivatization Strategies for this compound

The carbonyl group is the most reactive site for derivatization, readily undergoing condensation reactions with nitrogen-based nucleophiles.

Synthesis of Imine and Enamine Derivatives

Imines: this compound can be converted to its corresponding imine derivatives through condensation with primary amines. This reaction is typically catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the carbonyl group towards nucleophilic attack. google.comgoogle.com The general procedure involves reacting the tetralone with the desired primary amine in a suitable solvent, followed by the addition of the catalyst. google.comgoogle.com The resulting imines are important intermediates for the synthesis of more complex molecules.

Enamines: Enamines are formed through the reaction of this compound with secondary amines, such as pyrrolidine (B122466) or morpholine. The formation of enamines from α-tetralones is influenced by steric effects. researchgate.net The reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=C double bond of the enamine. The equilibrium between the ketone and the enamine can be shifted towards the product by removing the water formed during the reaction.

| Derivative Type | Reagents | Typical Catalyst | General Conditions | Reference |

|---|---|---|---|---|

| Imine | Primary Amine (e.g., Methylamine) | Lewis Acid (e.g., TiCl₄) | Anhydrous solvent (e.g., Toluene), low to ambient temperature | google.com, google.com |

| Enamine | Secondary Amine (e.g., Pyrrolidine) | Acid catalyst (e.g., p-TsOH) or catalyst-free with water removal | Reflux in a solvent like benzene or toluene (B28343) with a Dean-Stark trap | researchgate.net |

Preparation of Oxime and Hydrazone Derivatives

The carbonyl group at the 1-position of this compound is a key site for chemical modifications, readily undergoing condensation reactions with nitrogen nucleophiles such as hydroxylamine and hydrazine (B178648) to form the corresponding oxime and hydrazone derivatives. These reactions are fundamental transformations that introduce new functional groups, paving the way for the synthesis of a diverse range of heterocyclic compounds and other complex molecules.

The formation of this compound oxime is typically achieved by reacting this compound with hydroxylamine hydrochloride in the presence of a base. google.com The base, such as sodium carbonate or pyridine, neutralizes the hydrochloric acid, liberating free hydroxylamine to react with the ketone. google.comias.ac.in The reaction is often carried out in a suitable solvent like ethanol. google.com This conversion is significant as oximes of tetralone derivatives can undergo further reactions, such as the Semmler-Wolff aromatization, to yield amino-substituted naphthalenes. nih.govwikipedia.org For instance, treatment of a tetralone oxime with acetic anhydride can lead to the formation of an N-acetylated aminonaphthalene derivative. wikipedia.org

Similarly, hydrazone derivatives of this compound are prepared through its reaction with hydrazine hydrate (B1144303) or substituted hydrazines, such as phenylhydrazine. orgsyn.orgresearchgate.net These reactions are commonly conducted in a protic solvent like ethanol. researchgate.netorgsyn.org The resulting hydrazones are valuable intermediates in the synthesis of various nitrogen-containing heterocycles, including pyrazolines and indazoles. mdpi.comscirp.org For example, the reaction of a tetralone with hydrazine hydrate can lead to the formation of a pyrazoline ring system. mdpi.com The general procedures for these preparations are outlined in the table below.

| Derivative | Reagents | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Oxime | This compound, Hydroxylamine hydrochloride, Base (e.g., Sodium carbonate, Pyridine) | Reflux in ethanol | google.comias.ac.in |

| Hydrazone | This compound, Hydrazine hydrate | Reflux in ethanol | researchgate.netmdpi.com |

| Phenylhydrazone | This compound, Phenylhydrazine | Reflux in ethanol | orgsyn.orgresearchgate.net |

The formation of these derivatives is not merely a functional group transformation but a strategic step in the synthesis of more complex molecular architectures. The reactivity of the newly introduced oxime or hydrazone functionality opens up avenues for subsequent cyclization and rearrangement reactions.

Spirocyclization Reactions

Spirocyclization reactions involving this compound and its derivatives represent a sophisticated strategy for the construction of complex, three-dimensional spirocyclic frameworks. These structures, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and materials science.

One notable approach to spirocyclization involves the palladium-catalyzed cascade reaction of dienyl ketone oxime derivatives. thieme-connect.com In this methodology, an appropriately substituted oxime of a tetralone derivative can undergo an intramolecular Heck-type reaction. thieme-connect.com This process is initiated by the oxidative addition of a palladium(0) complex to the N-O bond of the oxime, generating an alkylideneaminopalladium(II) species. thieme-connect.com Subsequent intramolecular carbopalladation onto a tethered diene system, followed by a second cyclization, leads to the formation of a spiro-imine. thieme-connect.com For example, a 1-tetralone oxime derivative with a dienyl side chain was successfully converted into a tetracyclic spiro imine in good yield. thieme-connect.com

The reaction conditions for such transformations are crucial and often require careful optimization of the palladium catalyst, ligands, base, and solvent. thieme-connect.com The table below summarizes a representative spirocyclization reaction based on this palladium-catalyzed cascade.

| Starting Material | Key Reagents | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| 1-Tetralone oxime derivative with a dienyl moiety | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Et3N) | Tetracyclic spiro imine | Palladium-catalyzed cascade cyclization | thieme-connect.com |

The synthesis of spiro compounds from this compound highlights the versatility of this chemical scaffold in generating intricate molecular architectures. The ability to construct spirocyclic systems opens up possibilities for exploring new chemical space and developing novel compounds with unique properties.

Computational and Theoretical Investigations of 7 Phenyl 1 Tetralone

Density Functional Theory (DFT) Studies on 7-Phenyl-1-tetralone

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in elucidating its electronic properties, reactivity, and intermolecular interaction sites. Such studies are typically performed using a combination of a functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.nettandfonline.com

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay between the fused bicyclic system of the tetralone core and the appended phenyl ring. Molecular orbital (MO) analysis reveals the distribution of electron density and the nature of the chemical bonds. The presence of the carbonyl group (C=O) and the aromatic rings results in a delocalized π-electron system. The oxygen atom of the carbonyl group, being highly electronegative, significantly influences the electronic distribution, creating a dipole moment. researchgate.net Theoretical studies on analogous aryl-tetralone structures indicate that the electronic properties are a composite of the individual moieties, with potential for charge transfer interactions between the phenyl substituent and the tetralone framework.

Frontier Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground to an excited state.

For aryl ketones and tetralone derivatives, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is often centered on the carbonyl group and the adjacent π-system, which can act as an electron acceptor. researchgate.netmdpi.com In this compound, the HOMO would likely be distributed across the phenyl ring and the fused benzene (B151609) ring of the tetralone, while the LUMO would be concentrated on the enone part of the molecule. The HOMO-LUMO gap can be modified by the nature and position of substituents, which in turn affects the molecule's electronic absorption properties and reactivity. researchgate.net

Table 1: Representative Frontier Orbital Energies for Aryl-Tetralone Analogs

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |

Note: The values in this table are representative and based on DFT calculations for structurally similar aryl-ketone and tetralone compounds. Actual values for this compound would require specific calculation.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. tandfonline.commdpi.com

In this compound, the MEP would show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. researchgate.net This indicates a primary site for interaction with electrophiles or hydrogen bond donors. The aromatic rings would exhibit a moderately negative potential above and below the plane of the rings, characteristic of π-electron systems. mdpi.com The hydrogen atoms, particularly those on the aliphatic part of the tetralone ring, would show regions of positive potential. researchgate.net Understanding the MEP is crucial for predicting non-covalent interactions and the molecule's behavior in a biological or chemical environment. acs.org

Conformational Analysis of this compound

The three-dimensional structure and flexibility of this compound are key to its properties and interactions. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system as a function of its nuclear coordinates. wikipedia.org Force fields like Amber, Dreiding, or UFF are employed to calculate the energy associated with bond stretching, angle bending, and torsional angles, as well as non-bonded van der Waals and electrostatic interactions. wikipedia.orggaussian.com

Molecular dynamics (MD) simulations use these force fields to simulate the atomic motions of the molecule over time, providing insights into its dynamic behavior and conformational landscape. wikipedia.org For this compound, MD simulations can explore the rotational freedom around the single bond connecting the phenyl group to the tetralone core and the puckering of the non-aromatic ring of the tetralone moiety. These simulations help in understanding how the molecule might adapt its shape to fit into a binding site or interact with other molecules. nih.gov

Energy Minimization and Stable Conformer Identification

Energy minimization techniques are used in conjunction with molecular mechanics to locate the lowest energy conformations of a molecule. wikipedia.org For this compound, the primary conformational flexibility arises from the rotation of the phenyl group relative to the tetralone ring system and the half-chair conformation of the saturated portion of the tetralone ring.

The dihedral angle between the plane of the phenyl ring and the fused benzene ring of the tetralone is a critical conformational parameter. Energy minimization studies on related biaryl systems suggest that the most stable conformer would likely feature a twisted arrangement between the two aromatic rings to minimize steric hindrance. researchgate.netresearchgate.net A planar conformation is generally disfavored due to steric clashes. The saturated ring of the 1-tetralone (B52770) core typically adopts a half-chair conformation to relieve ring strain. The identification of the global energy minimum and other low-energy conformers is essential for understanding the molecule's predominant structure in different environments.

Table 2: Torsional Energy Profile for Phenyl Ring Rotation in a Phenyl-Naphthalene Analog

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | High (Steric Clash) | Eclipsed (Planar) |

| 45 | Low | Twisted (Stable) |

| 90 | Intermediate | Perpendicular |

| 135 | Low | Twisted (Stable) |

| 180 | High (Steric Clash) | Eclipsed (Planar) |

Note: This table presents a representative torsional energy profile based on studies of similar biaryl systems. The exact energy values and dihedral angles for the most stable conformer of this compound would depend on the specific force field and calculation method used.

Spectroscopic Property Prediction for this compound